N-methyl-5-(4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-methyl-5-(4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide is a heterocyclic organic compound. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-5-(4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-methyl-N-phenylhydroxylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions: N-methyl-5-(4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxazole N-oxide derivatives.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
N-methyl-5-(4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized as a corrosion inhibitor for metals and alloys.
Mechanism of Action
The mechanism of action of N-methyl-5-(4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-methyl-5-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
- N-methyl-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
Comparison: N-methyl-5-(4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide is unique due to its oxazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds like pyrazole and thiadiazole derivatives, the oxazole ring offers different reactivity and potential for diverse applications in medicinal chemistry and industry.
Properties
Molecular Formula |
C18H16N2O2 |
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Molecular Weight |
292.3 g/mol |
IUPAC Name |
N-methyl-5-(4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H16N2O2/c1-13-8-10-14(11-9-13)17-12-16(19-22-17)18(21)20(2)15-6-4-3-5-7-15/h3-12H,1-2H3 |
InChI Key |
GQFDQXIZEOROCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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